molecular formula C12H7Br2NNaO2+ B1592129 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt CAS No. 5415-23-6

2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt

Cat. No. B1592129
CAS RN: 5415-23-6
M. Wt: 379.99 g/mol
InChI Key: FJYSJARYQAYJGE-UHFFFAOYSA-N
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Description

“2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt” is a chemical compound with the molecular formula C12H6Br2NNaO2 . It is also known as 2,6-DIBROMOPHENOLINDOPHENOL SODIUM SALT .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 378.98 g/mol . It has a density of 1.84g/cm3 and a boiling point of 404.5ºC at 760mmHg .

Scientific Research Applications

Catalysis Applications

  • Epoxidation Catalysts for Alkenes: The sodium salts of certain ligands, when reacted with iridium complexes, have been tested as catalysts in the epoxidation of non-electron-rich olefins, demonstrating moderate to high yields of epoxides (Camerano et al., 2011). This highlights the potential role of sodium salts in facilitating catalytic reactions.

Material Science

  • Electron Transfer in Polyaniline Models: Research on N-(4-aminophenyl)-N-{4-[(4-aminophenyl)imino]-2,5-cyclohexadien-1-yliden}-1,4-benzediamine and its interactions shows that protonation followed by intermolecular proton-electron transfer results in the formation of monoradical cations. These findings are important for understanding the behavior of polyaniline models in material science applications (Lokshin et al., 2001).

Environmental Science

  • Degradation of Azo Dyes: A study reported the dual effect of chloride ions on the degradation of azo dyes in a cobalt/peroxymonosulfate advanced oxidation process, with implications for the formation of chlorinated aromatic compounds. This suggests potential environmental applications in treating azo dye wastewater (Yuan et al., 2011).

Chemical Behavior

  • Hydrolytic Decomposition of Quinone-Imine Dyes: Kinetic studies on quinone-imine dyes, including those similar in structure to the compound , show nucleophilic addition of water to the protonated imine functionality, which could provide insights into the chemical behavior and reactivity of similar compounds (Barra et al., 2002).

Safety And Hazards

While specific safety and hazard information for this compound isn’t available in the resources I found, it’s always important to handle chemical compounds with care, following appropriate safety protocols .

properties

IUPAC Name

sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFDCGLVVOTKOS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Br)Br)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063852
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt

CAS RN

5415-23-6
Record name 2,6-Dibromoindophenol sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-[(p-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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